

Spectroscopic Analysis of 3-(Trimethoxysilyl)propyl Methacrylate: A Technical Guide

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Compound of Interest

Compound Name: *Einecs 278-167-6*

Cat. No.: *B15190365*

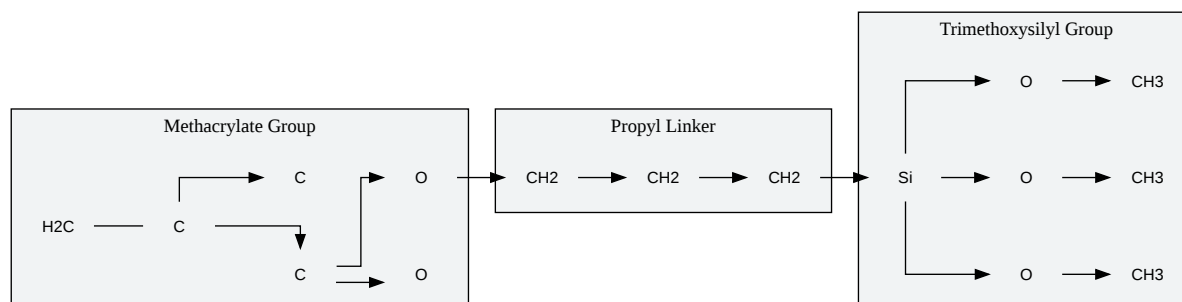
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the bifunctional organosilane, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). This compound is a key coupling agent utilized in a variety of applications, including the synthesis of hybrid organic-inorganic materials, dental composites, and surface modification of nanoparticles. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) data in a clear, tabular format, accompanied by detailed experimental protocols and visual diagrams to facilitate comprehension.

Chemical Structure

The structure of 3-(trimethoxysilyl)propyl methacrylate features a methacrylate group capable of polymerization and a trimethoxysilyl group that can undergo hydrolysis and condensation reactions.



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Figure 1: Chemical structure of 3-(trimethoxysilyl)propyl methacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of TMSPMA. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts.

¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
6.07	Singlet	=CH ₂ (vinyl proton, trans)
5.55	Singlet	=CH ₂ (vinyl proton, cis)
4.10	Triplet	-O-CH ₂ - (propyl chain)
3.58	Singlet	-Si-(OCH ₃) ₃
1.90	Singlet	-C(CH ₃)=
1.75 (approx.)	Multiplet	-CH ₂ - (central propyl)
0.70 (approx.)	Multiplet	Si-CH ₂ - (propyl chain)

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
167.4	C=O (ester carbonyl)
136.6	=C(CH ₃)- (vinyl carbon)
125.0	=CH ₂ (vinyl carbon)
66.8	-O-CH ₂ - (propyl chain)
50.5	-Si-(OCH ₃) ₃
22.5	-CH ₂ - (central propyl)
18.3	-C(CH ₃)=
9.1	Si-CH ₂ - (propyl chain)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in TMSPMA. The characteristic vibrational frequencies are detailed in the table below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2945	Asymmetric C-H stretch	-CH ₃ , -CH ₂ -
2841	Symmetric C-H stretch	-CH ₃ , -CH ₂ -
1721	C=O stretch	Ester
1638	C=C stretch	Alkene
1455	C-H bend	-CH ₃ , -CH ₂ -
1322	C-H bend	=C-H
1168	C-O stretch	Ester
1084	Si-O-C stretch	Siloxane
944	=C-H out-of-plane bend	Alkene
815	Si-C stretch	Alkylsilane

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of 3-(trimethoxysilyl)propyl methacrylate was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

Instrumentation and Parameters: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 400 MHz spectrometer.

- ¹H NMR: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were averaged to obtain the final spectrum.

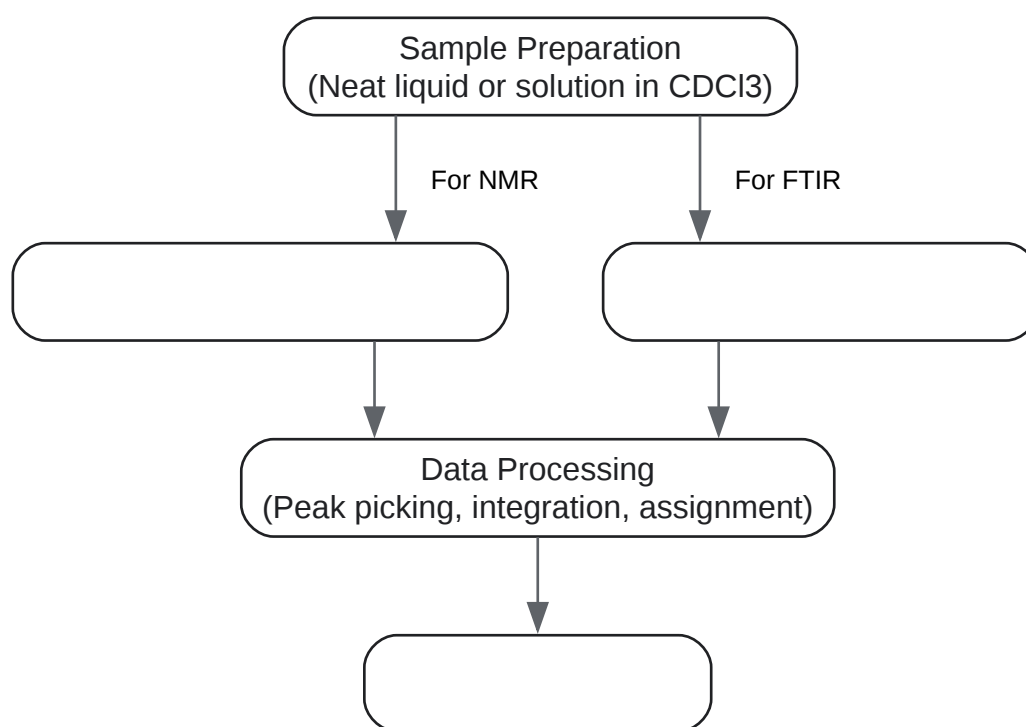
FTIR Spectroscopy

Sample Preparation: A small drop of neat 3-(trimethoxysilyl)propyl methacrylate was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Parameters: The FTIR spectrum was recorded using a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory. The spectrum was collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of 3-(trimethoxysilyl)propyl methacrylate is outlined below.



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Figure 2: General workflow for spectroscopic analysis.

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